![molecular formula C17H15BrN2O4S2 B2396417 N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-05-2](/img/structure/B2396417.png)
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as BBTP and is used in various research studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.
Scientific Research Applications
- Synthesis and Characterization : The compound was synthesized from glutaric acid and various 2-amino thiazoles using an efficient method at ambient temperature. Physicochemical techniques, X-ray crystallography, and second harmonic generation (SHG) analysis were employed for characterization .
- Band Gap and Space Group : Compounds with a non-centrosymmetric space group exhibited a larger band gap than those with a centrosymmetric space group. Larger band gaps correlate with enhanced SHG properties. Additionally, the distinctive S⋯O interaction influenced the crystal’s geometry and conformational control .
Cytotoxicity and Anti-Cancer Activity
The compound has been evaluated for its cytotoxic effects and anti-cancer potential:
- Isoxazole Derivatives : Isoxazole derivatives of this compound were synthesized and tested. They exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines .
Fluorescent Probe for Cysteine (Cys) Sensing
The compound has been used as a fluorescent probe for selectively sensing cysteine:
- Fluorescent Probe : A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed. In the presence of cysteine (Cys), BT-AC exhibited a significant fluorescence enhancement with a large Stokes shift. This selectivity makes it useful for detecting Cys over other analytes .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines . These compounds are believed to interact with key proteins involved in cell cycle regulation and apoptosis, such as p53 .
Mode of Action
The levels of p53, a protein that regulates the cell cycle and functions as a tumor suppressor, increase tremendously in cells treated with these compounds .
Biochemical Pathways
The compound likely affects the p53 pathway, leading to cell cycle arrest and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases .
Result of Action
The compound’s action results in the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through the activation of p53 and the alteration of key mitochondrial proteins, leading to the acceleration of caspase expression and the initiation of apoptosis .
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-24-12-3-5-13(6-4-12)26(22,23)9-8-16(21)20-17-19-14-7-2-11(18)10-15(14)25-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLWQGNGFOHENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide |
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